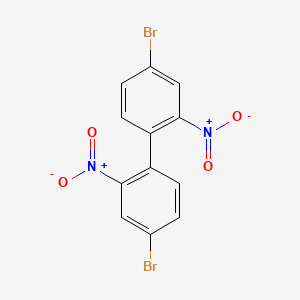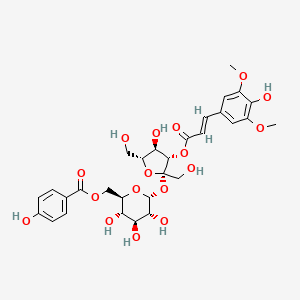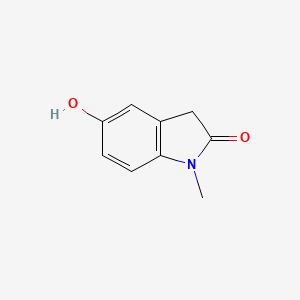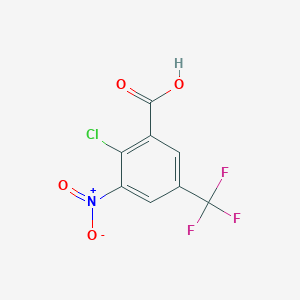
2-クロロ-5-メチル-4-ニトロピリジン
説明
2-Chloro-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. This compound is known for its applications in chemical synthesis and research.
科学的研究の応用
2-Chloro-5-methyl-4-nitropyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of agrochemicals and dyes.
作用機序
Target of Action
It is known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of an organoboron compound with a halide or pseudohalide . In this context, 2-Chloro-5-methyl-4-nitropyridine could potentially act as a halide source.
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 37-39°c and a boiling point of 91°c at 5 mmhg . These properties could potentially influence its bioavailability.
Result of Action
Given its role in the synthesis of complex organic compounds via suzuki–miyaura cross-coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide variety of organic compounds.
生化学分析
Biochemical Properties
2-Chloro-5-methyl-4-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Chloro-5-methyl-4-nitropyridine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of 2-Chloro-5-methyl-4-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-5-methyl-4-nitropyridine has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-4-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Chloro-5-methyl-4-nitropyridine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, 2-Chloro-5-methyl-4-nitropyridine can induce oxidative stress by generating reactive oxygen species, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-5-methyl-4-nitropyridine over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-methyl-4-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 2-Chloro-5-methyl-4-nitropyridine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-4-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of 2-Chloro-5-methyl-4-nitropyridine can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-Chloro-5-methyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can affect the levels of metabolites and metabolic flux, influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-4-nitropyridine within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2-Chloro-5-methyl-4-nitropyridine can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-4-nitropyridine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-5-methyl-4-nitropyridine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and cell signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-nitropyridine typically involves the nitration of 2-chloro-5-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{ClN} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_5\text{ClN}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 2-Chloro-5-methyl-4-nitropyridine may involve multi-step processes starting from readily available raw materials. One common method includes the chlorination of 2-methyl-5-nitropyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Types of Reactions:
Nucleophilic Substitution: The chlorine atom in 2-Chloro-5-methyl-4-nitropyridine can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can undergo oxidation to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-5-methyl-4-aminopyridine.
Oxidation: 2-Chloro-5-carboxy-4-nitropyridine.
類似化合物との比較
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with different positional isomerism.
2-Chloro-5-nitropyridine: Lacks the methyl group, affecting its reactivity and applications.
4-Chloro-2-methyl-5-nitropyridine: Another positional isomer with distinct chemical properties.
Uniqueness: 2-Chloro-5-methyl-4-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its combination of a chlorine atom, methyl group, and nitro group on the pyridine ring allows for diverse chemical transformations and applications in various research fields.
特性
IUPAC Name |
2-chloro-5-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDFBBVKXPIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540248 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-45-1 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



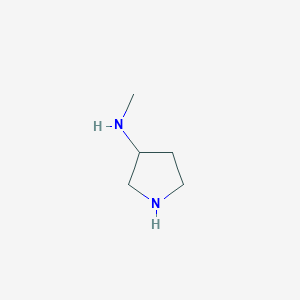
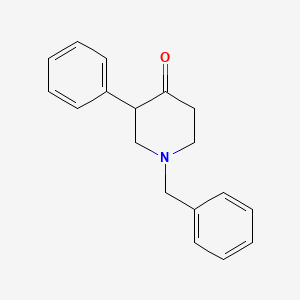

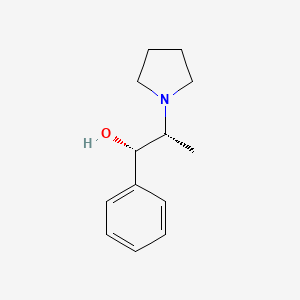
![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)

![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)

